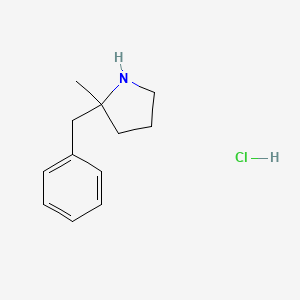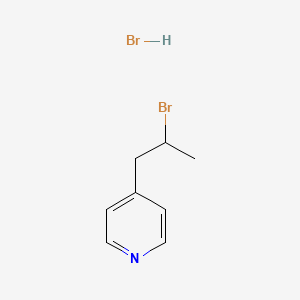
4-(2-溴丙基)吡啶氢溴酸盐
描述
科学研究应用
复杂分子的合成
4-(2-溴丙基)吡啶氢溴酸盐被用于通过溴化反应合成多种化合物。例如,它参与了在水中合成 2-吡啶基咪唑并吡啶的过程,展示了一种在温和条件下将环境友好与高产率相结合的方法 (李红英,2012)。此外,该化合物是通过聚(N-烷基化)创建超支化聚电解质的关键,其中其反应性受吡啶鎓基团的吸电子效应影响,得到了彻底的研究 (Sophie Monmoton 等人,2008)。
材料科学
在材料科学中,4-(2-溴丙基)吡啶氢溴酸盐的用途延伸到开发具有环境和抗菌应用潜力的新材料。例如,它已被用于改性聚(4-乙烯基吡啶)颗粒,以产生具有抗菌性能和增强吸收能力的功能性基团 (N. Sahiner & Alper O. Yasar,2013)。此类改性为针对各种应用创建具有特定所需性能的材料铺平了道路。
药物和化学研究
在药物和化学研究中,该化合物在药物开发的关键中间体的有效合成中发挥着至关重要的作用。一个值得注意的应用是在卢帕他定合成中,一种以该化合物为起始原料的新型 5-甲基-3-(溴甲基)吡啶氢溴酸盐制备方法,展示了简单性、高效性和环境友好性 (郭建宇等人,2015)。
安全和危害
4-(2-Bromopropyl)pyridine hydrobromide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
Brominated compounds are generally known to interact with various biological targets, often acting as intermediates in organic synthesis .
Mode of Action
4-(2-Bromopropyl)pyridine hydrobromide is a brominated compound and can participate in bromination reactions. For instance, it can be used as a brominating agent in the α-bromination reaction of carbonyl compounds . The bromination reaction is a significant topic in the field of organic chemistry, and α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis .
Biochemical Pathways
Brominated compounds like this one are often used in the production of pharmaceuticals, pesticides, and other chemicals , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 28099 , which may influence its pharmacokinetic properties. Generally, smaller molecules are more readily absorbed and distributed in the body.
Result of Action
As a brominating agent, it can contribute to the formation of brominated products, which can have various effects depending on the specific product formed .
Action Environment
The action of 4-(2-Bromopropyl)pyridine hydrobromide can be influenced by various environmental factors, such as reaction time, reaction temperature, and dosage of the brominating agent . For instance, in the bromination of acetophenone derivatives, the reaction was found to be most efficient at 90℃ .
生化分析
Biochemical Properties
4-(2-Bromopropyl)pyridine hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-(2-Bromopropyl)pyridine hydrobromide and cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids . Additionally, 4-(2-Bromopropyl)pyridine hydrobromide can form covalent bonds with amino acids in proteins, potentially altering their structure and function .
Cellular Effects
The effects of 4-(2-Bromopropyl)pyridine hydrobromide on various types of cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(2-Bromopropyl)pyridine hydrobromide can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-(2-Bromopropyl)pyridine hydrobromide exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction . Additionally, 4-(2-Bromopropyl)pyridine hydrobromide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of 4-(2-Bromopropyl)pyridine hydrobromide can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to 4-(2-Bromopropyl)pyridine hydrobromide can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 4-(2-Bromopropyl)pyridine hydrobromide vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals. At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage, neurotoxicity, and immunosuppression . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are detected . These findings highlight the importance of careful dosage selection in experimental studies involving 4-(2-Bromopropyl)pyridine hydrobromide.
Metabolic Pathways
4-(2-Bromopropyl)pyridine hydrobromide is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidative metabolism to form reactive intermediates, which may further react with other cellular components. These metabolic reactions can influence the overall metabolic flux and levels of various metabolites within the cell . Understanding the metabolic pathways of 4-(2-Bromopropyl)pyridine hydrobromide is crucial for predicting its biological effects and potential toxicity.
Transport and Distribution
Within cells and tissues, 4-(2-Bromopropyl)pyridine hydrobromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, 4-(2-Bromopropyl)pyridine hydrobromide may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .
Subcellular Localization
The subcellular localization of 4-(2-Bromopropyl)pyridine hydrobromide is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of 4-(2-Bromopropyl)pyridine hydrobromide provides insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
4-(2-bromopropyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-7(9)6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBPTMIAIQUFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


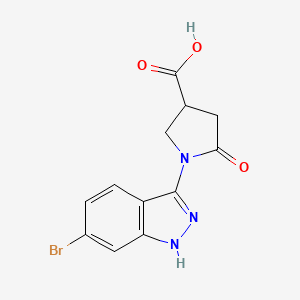
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)
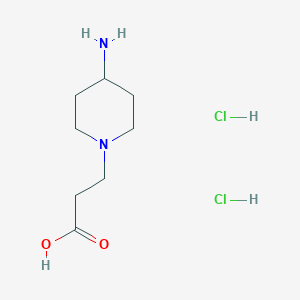
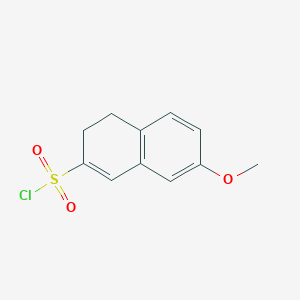
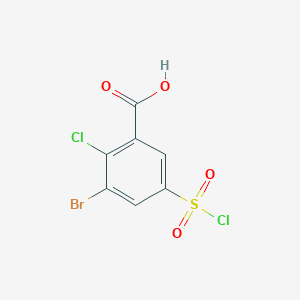
![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)
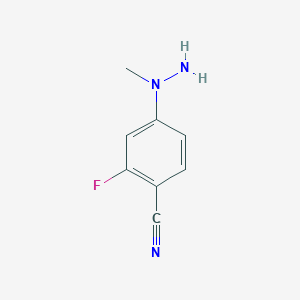
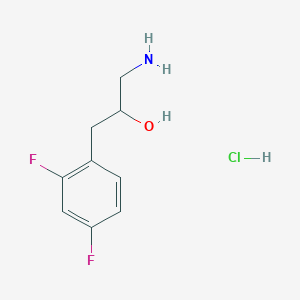

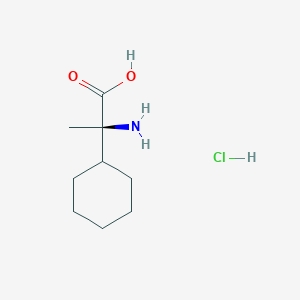

![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)
